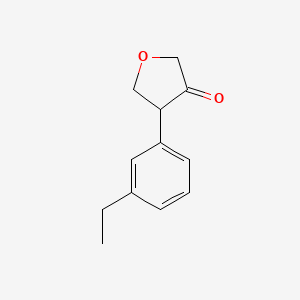![molecular formula C11H19N3 B13257078 1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13257078.png)
1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 3-methylcyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3-methylcyclohexylmethyl chloride with 4-aminopyrazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the electrophilic carbon of the alkyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the pyrazole ring.
3-Methylcyclohexene: Another related compound with a different position of the methyl group on the cyclohexyl ring.
4-Methylcyclohexene: Similar to 1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine but with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the 3-methylcyclohexylmethyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-[(3-methylcyclohexyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14/h6,8-10H,2-5,7,12H2,1H3 |
InChI Key |
ZGSREXVXGMYIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



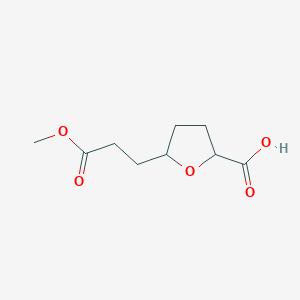
![(5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13257004.png)
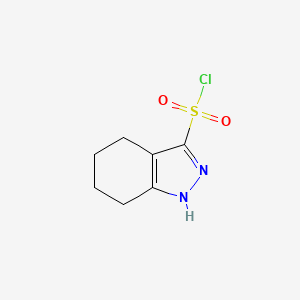
![3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13257008.png)
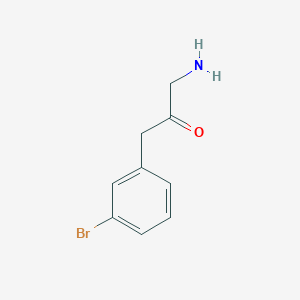
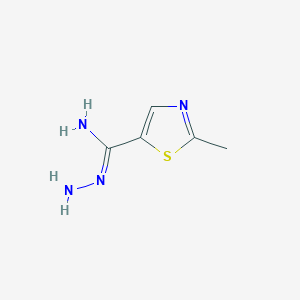
![2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13257015.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13257023.png)
![({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene](/img/structure/B13257065.png)

![tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13257068.png)

